

A Comparative Guide to Long-Term Cycling Stability of Common Electrolyte Additives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,2-Dioxathiolane 2,2-dioxide*

Cat. No.: *B136020*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The long-term cycling stability of lithium-ion batteries is a critical factor in a wide range of applications, from portable electronics to electric vehicles. Electrolyte additives play a pivotal role in enhancing this stability by forming protective interphases on the electrode surfaces. This guide provides an objective comparison of the long-term cycling performance of three widely used electrolyte additives: Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Bis(oxalate)borate (LiBOB). The information presented is supported by experimental data from recent studies to aid researchers in selecting the most suitable additive for their specific battery chemistry and application.

Performance Comparison of Electrolyte Additives

The following table summarizes the long-term cycling performance of VC, FEC, and LiBOB based on data from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. Therefore, the cell chemistry, base electrolyte, and key cycling parameters are provided for context.

Additive	Concentration	Cell Chemistry	Base Electrolyte	Cycling Conditions	Capacity Retention	Coulombic Efficiency (CE)	Source
Vinylene Carbonate (VC)	1 wt%	NCMA/Si Ox+Graphite	1M LiPF6 in EC/EMC (3:7 vol) + 2 wt% FEC	C/3 charge, 1C discharge (3.0-4.2V)	~77% after 400 cycles	Consistently higher than LiDFOB	[1][2][3]
Vinylene Carbonate (VC)	1 wt%	Si film/Li	1M LiPF6 in EC/DMC (1:1 vol)	Not specified	>50% after 500 cycles	Not specified	[4]
Fluoroethylene Carbonate (FEC)	10-15 wt%	Si nanoparticle/Li	1.2M LiPF6 in EC/DEC (1:1 w/w)	Not specified	Best capacity retention among tested FEC and VC concentrations	Not specified	[5]
Fluoroethylene Carbonate (FEC)	3 wt%	Si thin-film/Li	1.3M LiPF6 in EC/DEC (3:7 vol)	Not specified	88.5% after 80 cycles	Not specified	[4]
Lithium Bis(oxalate)borate (LiBOB) as LiDFOB*	1 wt%	NCMA/Si Ox+Graphite	1M LiPF6 in EC/EMC (3:7 vol) + 2 wt% FEC	C/3 charge, 1C discharge (3.0-4.2V)	~72% after 400 cycles	Lower than VC	[1][2][3]

Lithium							
Bis(oxalate)borate (LiBOB) as salt	0.7 M	Si thin-film/Li	EC:DEC (3:7 vol)	Not specified	83.5% after 100 cycles	Not specified	[4]

Note: LiDFOB (Lithium Difluoro(oxalate)borate) is a derivative of LiBOB and is often used as a proxy for understanding the performance of borate-based additives.

Experimental Protocols

The methodologies for evaluating the long-term cycling stability of electrolyte additives are crucial for interpreting the performance data. Below are detailed experimental protocols based on the cited literature.

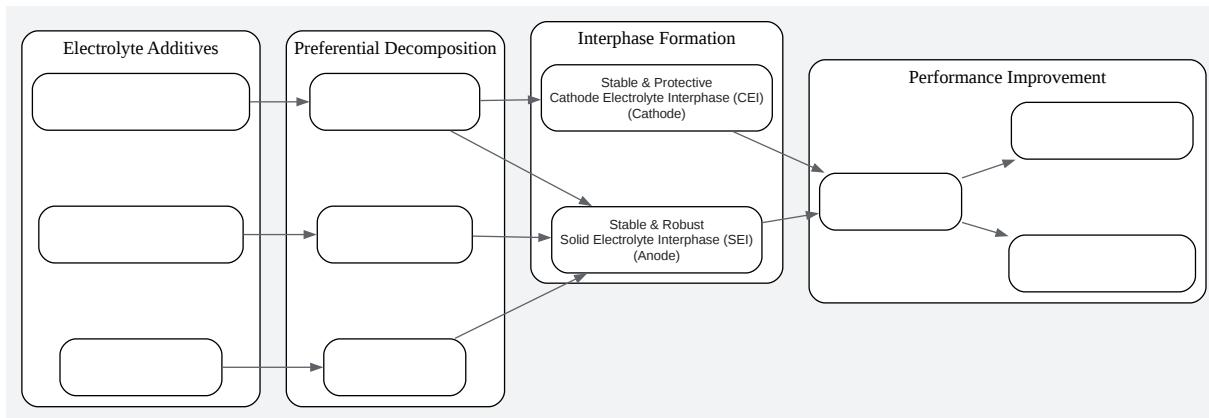
1. Cell Assembly:

- **Electrodes:** The full-cell setups typically consist of a graphite-based anode and a cathode such as Lithium Nickel Manganese Cobalt Oxide (NMC) or Lithium Cobalt Oxide (LCO). For half-cell studies, lithium metal is often used as the counter electrode.
- **Separator:** A microporous polyolefin separator (e.g., Celgard) is commonly used to prevent short circuits between the anode and cathode.
- **Electrolyte:** The base electrolyte is typically a solution of a lithium salt (e.g., 1.0-1.2 M LiPF6) in a mixture of organic carbonate solvents, most commonly Ethylene Carbonate (EC) and a linear carbonate like Ethyl Methyl Carbonate (EMC) or Diethyl Carbonate (DEC). The additives are then dissolved in this base electrolyte at specified weight percentages.
- **Assembly:** Coin cells (e.g., 2032-type) or pouch cells are assembled in an argon-filled glovebox to prevent moisture and air contamination.

2. Electrochemical Cycling:

- **Formation Cycles:** Before long-term cycling, cells typically undergo a few formation cycles at a low C-rate (e.g., C/20 or C/10). This allows for the initial formation of a stable Solid

Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.


- Long-Term Cycling: The cells are then subjected to extended charge-discharge cycling at a specific C-rate, often ranging from C/3 to 1C. The cycling is performed within a defined voltage window (e.g., 3.0 V to 4.2 V for NMC/graphite cells).
- Temperature Control: Cycling tests are usually conducted at a constant temperature, typically ranging from 20°C to 55°C, to assess performance under various operating conditions.[6]
- Performance Monitoring: Key parameters such as discharge capacity, coulombic efficiency, and voltage profiles are recorded for each cycle to track the cell's degradation over time.

3. Post-Cycling Analysis:

- Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cells at different stages of cycling. An increase in impedance can indicate the growth of resistive layers on the electrodes.
- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the SEI and CEI layers formed on the electrode surfaces after cycling. This helps in understanding the mechanism by which the additives improve stability.
- Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology of the electrode surfaces and the interphase layers.

Mechanism of Action and Logical Relationships

The primary function of these electrolyte additives is to preferentially decompose on the electrode surfaces to form a stable and robust protective layer. This layer, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, prevents the continuous decomposition of the bulk electrolyte, thus enhancing the long-term cycling stability of the battery. The following diagram illustrates the logical relationship between the additives, their decomposition products, and the resulting performance improvements.

[Click to download full resolution via product page](#)

Caption: Mechanism of electrolyte additives for improved cycling stability.

Concluding Remarks

The choice of an effective electrolyte additive is critical for enhancing the long-term cycling stability of lithium-ion batteries.

- Vinylene Carbonate (VC) is a well-established additive that forms a stable, polymeric SEI on graphite anodes, leading to improved capacity retention and coulombic efficiency.[1][2][3][4]
- Fluoroethylene Carbonate (FEC) is particularly effective for silicon-based anodes, forming a LiF-rich SEI that can better accommodate the volume changes of silicon during cycling.[4][5]
- Lithium Bis(oxalate)borate (LiBOB) and its derivatives can form a stable SEI on the anode and a protective CEI on the cathode, making it a versatile additive for improving the stability of both electrodes.[1][2][3][4]

The selection of the optimal additive and its concentration depends heavily on the specific cell chemistry, including the anode and cathode materials, as well as the intended operating conditions of the battery. The experimental data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the development of next-generation, long-lasting lithium-ion batteries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [osti.gov](#) [osti.gov]
- 2. Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiO_x/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate (Journal Article) | OSTI.GOV [osti.gov]
- 3. Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiO_x/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [ajgreenchem.com](#) [ajgreenchem.com]
- 5. "Comparative study of fluoroethylene carbonate and vinylene carbonate f" by Cao Cuong Nguyen and Brett L. Lucht [digitalcommons.uri.edu]
- 6. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Long-Term Cycling Stability of Common Electrolyte Additives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136020#long-term-cycling-stability-comparison-of-different-electrolyte-additives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com